4-Bromo-6-methylisoquinolin-1(2H)-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-6-methylisoquinolin-1(2H)-one and its derivatives play a crucial role in various synthesis reactions. For instance, it serves as a starting material in the Knorr synthesis of 6-bromoquinolin-2(1H)-one, a reaction that involves condensation and cyclization steps and is fundamental in the synthesis of complex quinoline structures (Wlodarczyk et al., 2011). Another significant application is found in the palladium-catalyzed C-H activation and intramolecular addition of N-C annulation, where a variety of isoquinolin-1(2H)-one derivatives are synthesized from α-bromo ketones and benzamides (Xie et al., 2018).
Intermediate in Medicinal Chemistry
The compound and its related derivatives serve as intermediates in medicinal chemistry. For instance, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is an important intermediate in the production of first-line drugs for treating colon and rectal cancers, highlighting its significance in the field of oncology (He Zheng-you, 2010).
Mechanistic Studies in Organic Synthesis
In addition to its role as a synthetic intermediate, 4-Bromo-6-methylisoquinolin-1(2H)-one-related compounds are used to study mechanistic pathways in organic synthesis. For example, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, providing insights into nucleophilic attack mechanisms and the role of rhodium catalysts in these processes (He et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-methyl-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRNCGNTDYWLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylisoquinolin-1(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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